Cas no 1604375-67-8 ((3S)-3-Amino-3-(oxan-4-yl)propanamide)

(3S)-3-Amino-3-(oxan-4-yl)propanamide is a chiral amino acid derivative featuring a tetrahydropyran (oxane) ring, which confers structural rigidity and potential stereoselective interactions in synthetic and medicinal chemistry applications. The compound’s primary amine and carboxamide functional groups enhance its versatility as a building block for peptide modifications or as a precursor in the synthesis of bioactive molecules. Its stereospecific (S)-configuration ensures precise chiral induction in asymmetric synthesis. The oxan-4-yl moiety may improve solubility and pharmacokinetic properties compared to simpler alkyl-substituted analogs. This compound is particularly valuable in pharmaceutical research for developing targeted therapeutics or probing enzyme-substrate interactions due to its constrained cyclic ether structure.
(3S)-3-Amino-3-(oxan-4-yl)propanamide structure
1604375-67-8 structure
Product Name:(3S)-3-Amino-3-(oxan-4-yl)propanamide
CAS No:1604375-67-8
MF:C8H16N2O2
MW:172.224842071533
CID:5709056
PubChem ID:94422401
Update Time:2025-10-31

(3S)-3-Amino-3-(oxan-4-yl)propanamide Chemical and Physical Properties

Names and Identifiers

    • 1604375-67-8
    • SCHEMBL17205282
    • EN300-1287760
    • (3S)-3-Amino-3-(oxan-4-yl)propanamide
    • Inchi: 1S/C8H16N2O2/c9-7(5-8(10)11)6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H2,10,11)/t7-/m0/s1
    • InChI Key: KSAVFNYOYFWHBP-ZETCQYMHSA-N
    • SMILES: O1CCC(CC1)[C@H](CC(N)=O)N

Computed Properties

  • Exact Mass: 172.121177757g/mol
  • Monoisotopic Mass: 172.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.2
  • Topological Polar Surface Area: 78.3Ų

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Additional information on (3S)-3-Amino-3-(oxan-4-yl)propanamide

Introduction to (3S)-3-Amino-3-(oxan-4-yl)propanamide and Its Significance in Modern Chemical Biology

The compound with the CAS number 1604375-67-8 is a fascinating molecule known as (3S)-3-Amino-3-(oxan-4-yl)propanamide. This chiral amide derivative has garnered significant attention in the field of chemical biology due to its unique structural features and potential biological activities. The presence of a stereogenic center at the 3-position of the propanamide backbone, combined with the incorporation of an oxane ring, makes this compound a promising candidate for further exploration in drug discovery and molecular recognition.

In recent years, the study of stereospecific molecules has become increasingly important in understanding biological processes and developing novel therapeutic agents. The enantiomeric purity of (3S)-3-Amino-3-(oxan-4-yl)propanamide is crucial for its biological efficacy, as different enantiomers can exhibit distinct pharmacological properties. Advanced synthetic methodologies have been employed to achieve high enantiomeric excess in this compound, ensuring its suitability for preclinical and clinical studies.

The oxane ring in (3S)-3-Amino-3-(oxan-4-yl)propanamide introduces a rigid structure that can enhance binding affinity and selectivity in biological targets. This feature has been exploited in the design of peptidomimetics and other bioactive molecules. Recent studies have demonstrated that oxane-based derivatives can mimic the conformational flexibility of natural amino acids while maintaining specific interactions with biological receptors. This has opened up new avenues for developing targeted therapies against various diseases.

The amide functionality in the molecule is another key feature that contributes to its biological relevance. Amides are well-known for their role as bioactive motifs in peptides and proteins. The incorporation of an amide group in (3S)-3-Amino-3-(oxan-4-yl)propanamide not only enhances its solubility but also allows for further derivatization to create more complex structures. This versatility has made it a valuable building block in medicinal chemistry.

Recent advancements in computational chemistry have enabled the prediction of binding modes and interactions between (3S)-3-Amino-3-(oxan-4-yl)propanamide and biological targets. Molecular docking studies have revealed that this compound can bind to various enzymes and receptors with high affinity. These findings have provided insights into its potential therapeutic applications, particularly in the treatment of neurological disorders, inflammation, and infectious diseases.

In addition to its pharmacological potential, (3S)-3-Amino-3-(oxan-4-yl)propanamide has been explored as a tool compound in chemical biology research. Its unique structural features make it an excellent candidate for studying enzyme mechanisms and protein-ligand interactions. By using this compound as a probe, researchers have been able to gain new insights into fundamental biological processes.

The synthesis of complex molecules like (3S)-3-Amino-3-(oxan-4-yl)propanamide requires sophisticated synthetic strategies. Recent developments in asymmetric synthesis have allowed for the efficient preparation of enantiomerically pure compounds like this one. These advancements have not only improved the accessibility of such molecules but also reduced the cost of their production, making them more feasible for large-scale applications.

The future prospects of (3S)-3-Amino-3-(oxan-4-yl)propanamide are vast and exciting. Ongoing research is focused on exploring its potential as a lead compound for drug development. By modifying its structure and optimizing its properties, scientists aim to discover novel therapeutic agents that can address unmet medical needs. Additionally, the use of this compound in combination with other drugs may lead to synergistic effects, enhancing treatment outcomes.

In conclusion, (CAS no: 1604375-67-8) represents a significant advancement in the field of chemical biology. Its unique structural features, combined with its potential biological activities, make it a valuable asset for drug discovery and molecular research. As our understanding of biological processes continues to grow, compounds like this one will play an increasingly important role in developing innovative therapies for various diseases.

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